molecular formula C12H7BrFNO2 B14138317 5-Bromo-2-fluoro-2'-nitro-1,1'-biphenyl

5-Bromo-2-fluoro-2'-nitro-1,1'-biphenyl

Cat. No.: B14138317
M. Wt: 296.09 g/mol
InChI Key: FILTXHOKAZTFDX-UHFFFAOYSA-N
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Description

Significance of Biaryl Scaffolds in Contemporary Organic Chemistry and Materials Science

The biaryl motif, characterized by two directly connected aromatic rings, is a privileged structure in chemical sciences. mdpi.comnih.gov These scaffolds are prevalent in a vast array of molecules, including many natural products, pharmaceuticals, and agrochemicals, where they often play a crucial role in defining the molecule's three-dimensional shape and biological activity. mdpi.comnih.govnih.gov In the field of materials science, biaryl units are integral components of polymers, liquid crystals, and organic light-emitting diodes (OLEDs), contributing to their thermal stability, rigidity, and electronic properties. mdpi.com Furthermore, chiral biaryl ligands are indispensable in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. mdpi.comnih.gov The development of efficient and sustainable methods for constructing these valuable scaffolds, such as direct C-H bond activation and cross-coupling reactions, remains an active and important area of chemical research. nih.govsemanticscholar.org

Strategic Importance of Halogen and Nitro Substituents in Directing Chemical Reactivity and Molecular Architecture of Biphenyl (B1667301) Derivatives

Substituents on a biphenyl framework are not mere decorations; they are strategic tools that chemists use to modulate electronic properties and control reactivity. Halogen and nitro groups are particularly significant in this context due to their potent electronic effects. mst.edu

The nitro group (–NO2) is one of the most powerful electron-withdrawing groups in organic chemistry, acting through both inductive and resonance effects (-I and -M). nih.gov This strong deactivation makes the attached aromatic ring much less reactive toward electrophiles, directing them to the meta position. msu.edu Conversely, the potent electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution, where the nitro group stabilizes the negative charge of the intermediate complex. nih.govrsc.org The position of the nitro group can also significantly influence the optical properties of chromophores. kennesaw.edu

Rationale for In-Depth Academic Investigation into 5-Bromo-2-fluoro-2'-nitro-1,1'-biphenyl

The specific substitution pattern of this compound makes it a molecule of considerable academic and synthetic interest. An analysis of its structure reveals a unique combination of steric and electronic features that suggest untapped potential in synthetic chemistry.

Chemical Data for this compound
PropertyValueSource
CAS Number2375099-92-4 hoffmanchemicals.comchemsrc.com
Molecular FormulaC12H7BrFNO2 hoffmanchemicals.com
Molecular Weight296.1 g/mol hoffmanchemicals.com

The arrangement of substituents in this compound creates a highly polarized and sterically constrained molecule.

Steric Effects and Molecular Architecture: The presence of substituents at the ortho positions (2-fluoro and 2'-nitro) forces the two phenyl rings to twist out of planarity to minimize steric repulsion. researchgate.net This enforced dihedral angle is a key feature of many biphenyls and can lead to atropisomerism—the existence of stable, non-interconverting rotational isomers (enantiomers)—if the ortho substituents are sufficiently bulky. stackexchange.com The 2'-nitro group, in particular, exerts a significant steric demand, influencing the rotational barrier around the central carbon-carbon single bond. researchgate.net

Electronic Asymmetry: The substituents create a distinct electronic imbalance across the biphenyl system. The 2'-nitro group renders its attached phenyl ring strongly electron-deficient. In contrast, the other ring, substituted with a 2-fluoro and a 5-bromo group, is less electron-poor. While both halogens are electron-withdrawing inductively, the para-donating resonance effect of the bromine atom can contribute some electron density back to the ring. This "push-pull" electronic character is a sought-after feature in the design of materials with non-linear optical properties and other advanced electronic applications. researchgate.net

The functional groups on this compound are not endpoints but rather reactive handles for further chemical transformations, making the molecule a versatile synthetic intermediate.

Cross-Coupling Reactions: The bromine atom at the 5-position is a prime site for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira couplings. This allows for the straightforward introduction of a wide variety of carbon-based substituents (alkyl, aryl, alkynyl groups), enabling the construction of more complex molecular architectures.

Reductive Cyclization: The 2'-nitro group is a precursor to a 2'-amino group via reduction. The proximity of this resulting amino group to the other phenyl ring creates the perfect setup for intramolecular cyclization reactions. For instance, reductive cyclization of 2-nitrobiphenyls, often mediated by reagents like triphenylphosphine, is a well-established and powerful method for synthesizing carbazoles. nih.govscite.airesearchgate.net Carbazoles are an important class of nitrogen-containing heterocycles found in many biologically active compounds and functional organic materials. scite.ai

Nucleophilic Aromatic Substitution: The fluorine atom, positioned on a ring that is part of an electron-deficient system, could potentially act as a leaving group in nucleophilic aromatic substitution reactions under specific, often harsh, conditions.

Properties

Molecular Formula

C12H7BrFNO2

Molecular Weight

296.09 g/mol

IUPAC Name

4-bromo-1-fluoro-2-(2-nitrophenyl)benzene

InChI

InChI=1S/C12H7BrFNO2/c13-8-5-6-11(14)10(7-8)9-3-1-2-4-12(9)15(16)17/h1-7H

InChI Key

FILTXHOKAZTFDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2)Br)F)[N+](=O)[O-]

Origin of Product

United States

Sophisticated Synthetic Methodologies and Rational Route Design for 5 Bromo 2 Fluoro 2 Nitro 1,1 Biphenyl and Its Analogues

Advanced Precursor Synthesis and Regioselective Functionalization Approaches

The successful synthesis of the target biphenyl (B1667301) is critically dependent on the efficient preparation of its constituent aromatic precursors. This section outlines the regioselective synthesis of the required halogenated and nitrated benzene (B151609) derivatives, as well as the corresponding aryl boronic acids, which are essential for the subsequent cross-coupling step.

Synthesis of Halogenated and Nitrated Benzene Precursors for Biphenyl Coupling

The synthesis of one of the key coupling partners, 4-bromo-1-fluoro-2-nitrobenzene (B1272216), begins with the commercially available 1-fluoro-2-nitrobenzene (B31998). A common and effective method for the regioselective bromination of this substrate is electrophilic aromatic substitution using N-bromosuccinimide (NBS) in an acidic medium, such as acetic acid. The reaction is typically carried out at a controlled temperature to ensure high selectivity and yield. For instance, the reaction of 1-fluoro-2-nitrobenzene with NBS in acetic acid at approximately 15°C can afford 4-bromo-1-fluoro-2-nitrobenzene in high purity and a yield of around 97.1%. nih.gov The crude product can be further purified by recrystallization from a suitable solvent like petroleum ether. nih.gov

Another important precursor is 2-nitrophenylboronic acid. This can be synthesized from phenylboronic acid through a nitration reaction. A common method involves the use of nitric acid in the presence of an organic solvent and a catalyst. For example, phenylboronic acid can be reacted with nitric acid in acetic acid, chloroform, or dimethyl sulfoxide (B87167) (DMSO) with a catalyst such as urea, methyl urea, or sodium nitrite. sigmaaldrich.comnih.govdigitellinc.com The reaction temperature is typically controlled between 30-50°C to achieve high selectivity for the ortho-nitro isomer. sigmaaldrich.comnih.gov This method can produce 2-nitrophenylboronic acid in excellent yields, often exceeding 98%. sigmaaldrich.comnih.gov

PrecursorStarting MaterialReagentsSolventTemperatureYield
4-Bromo-1-fluoro-2-nitrobenzene1-Fluoro-2-nitrobenzeneN-BromosuccinimideAcetic Acid15°C~97%
2-Nitrophenylboronic acidPhenylboronic acidNitric acid, Sodium nitriteDimethylformamide45°C~99%

Design and Preparation of Appropriately Substituted Aryl Boronic Acids or Halides

For the synthesis of 5-Bromo-2-fluoro-2'-nitro-1,1'-biphenyl, the two primary coupling partners are 4-bromo-1-fluoro-2-nitrobenzene (an aryl halide) and 2-nitrophenylboronic acid (an aryl boronic acid). The design of these precursors is dictated by the desired substitution pattern of the final biphenyl product.

The synthesis of 4-bromo-1-fluoro-2-nitrobenzene, as described previously, provides the necessary halogenated component for the Suzuki-Miyaura coupling. The presence of the electron-withdrawing nitro group and the fluorine atom can influence the reactivity of the C-Br bond in the subsequent cross-coupling reaction.

The preparation of 2-nitrophenylboronic acid is a critical step, as the ortho-nitro group introduces significant steric hindrance and electronic effects that can complicate the Suzuki-Miyaura coupling. The synthesis via nitration of phenylboronic acid is a direct and high-yielding approach. sigmaaldrich.comnih.govdigitellinc.com The purity of the boronic acid is crucial for the success of the subsequent coupling reaction, and purification is often achieved by recrystallization.

Catalytic Cross-Coupling Reactions for Biphenyl Core Construction

The formation of the C-C bond between the two aromatic rings to construct the biphenyl core is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a particularly powerful and versatile tool for this purpose.

Suzuki-Miyaura Cross-Coupling Protocols: Mechanistic Insights and Optimization for this compound

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (in this case, 2-nitrophenylboronic acid) with an organohalide (4-bromo-1-fluoro-2-nitrobenzene) in the presence of a palladium catalyst and a base. The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

However, the synthesis of 2-nitro- and 2,2'-dinitrobiphenyls via the Suzuki-Miyaura reaction can be challenging. nih.govsigmaaldrich.comresearchgate.net Research has shown that the presence of a nitro group at the 2-position of the phenylboronic acid can create obstacles during the transmetalation step of the catalytic cycle. nih.govsigmaaldrich.com This is due to the steric hindrance and the electron-withdrawing nature of the nitro group, which can impede the transfer of the aryl group from the boron atom to the palladium center.

To overcome these challenges, careful optimization of the reaction conditions is necessary. This includes the selection of the appropriate catalyst, ligands, base, solvent, and temperature.

The choice of the palladium catalyst and its associated ligand is critical for the success of sterically hindered Suzuki-Miyaura couplings. For challenging substrates, such as those with ortho-substituents like the nitro group, bulky and electron-rich phosphine (B1218219) ligands are often employed. researchgate.netrsc.org These ligands can promote the oxidative addition and reductive elimination steps of the catalytic cycle and can also stabilize the palladium catalyst, preventing its decomposition.

Examples of effective ligands for the coupling of sterically hindered substrates include biarylphosphines such as SPhos and XPhos, as well as N-heterocyclic carbenes (NHCs). rsc.orgnih.gov The use of these ligands can lead to higher yields and faster reaction times. The selection of the palladium precursor is also important, with common choices including Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes. For the synthesis of 2-nitrobiphenyls, Pd(PPh₃)₄ has been used successfully. researchgate.net

Catalyst SystemLigand TypeAdvantages
Pd(OAc)₂ / SPhosBiarylphosphineHigh activity for sterically hindered substrates.
Pd₂(dba)₃ / XPhosBiarylphosphineEffective for a broad range of substrates.
Pd-NHC complexesN-Heterocyclic CarbeneStrong σ-donating ability, suitable for challenging couplings. rsc.org
Pd(PPh₃)₄TriphenylphosphineReadily available and effective for some nitro-substituted couplings. researchgate.net

The choice of solvent can significantly influence the outcome of a Suzuki-Miyaura reaction. A variety of organic solvents can be used, often in combination with water. Common solvent systems include dioxane/water, toluene/water, and DMF/water. The presence of water is often necessary to facilitate the dissolution of the base and to promote the transmetalation step.

The reaction temperature is another crucial parameter. While some Suzuki-Miyaura couplings can proceed at room temperature, more challenging reactions, such as those involving sterically hindered or electron-deficient substrates, often require elevated temperatures to achieve a reasonable reaction rate and yield. nih.gov For the synthesis of 2-nitrobiphenyls, temperatures ranging from 65°C to 110°C have been reported. nih.govugr.es Optimization of the temperature is essential to balance the reaction rate with potential side reactions and catalyst decomposition. For instance, a study on the Suzuki coupling of 1-bromo-4-nitrobenzene (B128438) with phenylboronic acid explored various conditions, highlighting the importance of optimizing both solvent and temperature for improved yields. researchgate.net

Exploration of Other Transition Metal-Catalyzed Biaryl Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. acs.org Beyond the well-established Suzuki and Stille couplings, other powerful methods like the Negishi coupling and analogues of the Buchwald-Hartwig amination offer unique advantages in terms of substrate scope and functional group tolerance.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to form C(sp²)–C(sp²), C(sp²)–C(sp³), and C(sp²)–C(sp) bonds. wikipedia.orgnih.gov For the synthesis of a biphenyl scaffold like that in this compound, a plausible Negishi coupling strategy would involve the coupling of a pre-functionalized aryl zinc reagent with a functionalized aryl halide. The mild reaction conditions and the high reactivity of organozinc reagents often lead to high yields and clean reactions. frontiersin.org Recent advancements have even enabled Negishi couplings to be performed in a continuous flow manner, allowing for rapid and efficient synthesis. frontiersin.org

Buchwald-Hartwig Amination Analogs for Nitrogen Introduction: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgopenochem.org This reaction has revolutionized the synthesis of arylamines from aryl halides and amines. wikipedia.orgyoutube.com While not directly forming the biphenyl carbon-carbon bond, its principles can be adapted for the introduction of nitrogen-containing functionalities, such as the nitro group, onto a pre-formed biphenyl skeleton. The versatility of the Buchwald-Hartwig amination allows for the use of a wide range of amines and aryl halides, making it a powerful tool for late-stage functionalization. acsgcipr.orglibretexts.org The development of specialized ligands has been crucial to the broad applicability and high efficiency of this reaction. youtube.com

Table 1: Comparison of Negishi and Buchwald-Hartwig Reactions
ReactionCatalystCoupling PartnersBond FormedKey Advantages
Negishi CouplingPalladium or NickelOrganozinc reagent and Organic halideCarbon-CarbonHigh functional group tolerance, versatile for various carbon hybridizations. wikipedia.orgorganic-chemistry.org
Buchwald-Hartwig AminationPalladiumAryl halide and AmineCarbon-NitrogenEfficient synthesis of arylamines, wide substrate scope. wikipedia.orgopenochem.org

Electrophilic and Nucleophilic Aromatic Substitution Strategies on Substituted Biphenyls

Electrophilic and nucleophilic aromatic substitution (EAS and NAS) are fundamental reactions for the functionalization of aromatic rings. pearson.comwikipedia.org On a substituted biphenyl core, the regiochemical outcome of these reactions is governed by the electronic and steric effects of the existing substituents.

Directed Nitration and Halogenation Techniques for Specific Isomer Formation: The introduction of nitro and halogen groups onto a biphenyl ring can be achieved through electrophilic aromatic substitution. The directing effects of the substituents already present on the biphenyl skeleton play a crucial role in determining the position of the incoming electrophile. pearson.comyoutube.com For instance, in the nitration of biphenyl, the phenyl group itself is ortho, para-directing, leading to substitution at the 2- and 4-positions. stackexchange.com However, the presence of other substituents can significantly alter this preference.

To achieve specific isomer formation, directed substitution techniques are employed. These methods often involve the use of a directing group that positions the incoming electrophile at a specific site. While less common for simple nitration and halogenation, the principles of directed C-H functionalization highlight the importance of controlling the position of substitution.

In nucleophilic aromatic substitution, an electron-withdrawing group is typically required to activate the ring towards attack by a nucleophile. wikipedia.orglibretexts.org The nitro group in 2'-nitro-1,1'-biphenyl, for example, would activate the second ring for nucleophilic attack, particularly at the positions ortho and para to the nitro group. Quantum chemical calculations have been used to predict the reactivity of polychlorinated biphenyls in both nucleophilic and electrophilic substitutions. nih.gov

Table 2: Regioselectivity in Aromatic Substitution on Biphenyl
Reaction TypeDirecting Group EffectTypical Positions of SubstitutionControlling Factors
Electrophilic Aromatic Substitution (e.g., Nitration)Activating groups are ortho, para-directing. Deactivating groups are meta-directing. pearson.comOrtho and Para to activating groups. stackexchange.comElectronic effects of existing substituents. pearson.comyoutube.com
Nucleophilic Aromatic SubstitutionElectron-withdrawing groups are ortho, para-directing. libretexts.orgOrtho and Para to electron-withdrawing groups.Presence of strong electron-withdrawing groups and a good leaving group. wikipedia.org

Advanced Regioselective Functionalization Techniques on the Biphenyl Skeleton

Achieving high regioselectivity in the functionalization of complex molecules like substituted biphenyls is a significant challenge. Advanced techniques, including remote C-H functionalization and halogen-induced cyclizations, offer powerful solutions.

Remote C-H Functionalization Methodologies Applied to Biphenyl Derivatives

Remote C-H functionalization allows for the activation and modification of C-H bonds that are distant from existing functional groups. nsf.gov This is a transformative strategy for molecular editing. nih.gov In the context of biphenyl derivatives, this approach enables the introduction of functional groups at positions that are not easily accessible through classical aromatic substitution reactions.

Recent studies have demonstrated nitrile-directed meta-C-H olefination, acetoxylation, and iodination of biaryl compounds. nih.gov This method provides a powerful tool for modifying biphenyl structures, as the nitrile group can be readily converted into other functional groups like amines, acids, and amides. nih.govnih.gov

The success of remote C-H functionalization hinges on the use of directing groups that can position a metal catalyst at a specific remote C-H bond. nih.govsnnu.edu.cn These directing groups can be covalently attached to the substrate or can operate through non-covalent interactions. researchgate.netnih.gov

Covalently attached directing groups, often in the form of a "U-shaped" template, can bring the catalyst into close proximity to a remote C-H bond, leading to selective functionalization. nih.gov However, the installation and removal of these directing groups can add extra steps to the synthesis. snnu.edu.cnnih.gov

An emerging and powerful strategy involves the use of non-covalent interactions to guide the catalyst to the desired site. nih.govdigitellinc.com Hydrogen bonding, ion-pair interactions, and other weak forces can be harnessed to control the regioselectivity of C-H functionalization. researchgate.netchemrxiv.org For example, a ligand containing a hydrogen-bond donor can interact with a Lewis basic functional group on the substrate, directing the catalyst to a specific remote position. nih.gov Computational studies, such as Density Functional Theory (DFT), are often used to understand and predict the role of these non-covalent interactions in determining site selectivity. nih.gov

Table 3: Strategies for Remote C-H Functionalization
StrategyDescriptionAdvantagesChallenges
Covalent Directing GroupsA directing group is covalently attached to the substrate to guide the catalyst. snnu.edu.cnHigh degree of control over regioselectivity. nih.govRequires additional steps for installation and removal of the directing group. nih.gov
Non-Covalent InteractionsWeak interactions like hydrogen bonding or ion-pairing guide the catalyst. researchgate.netnih.govAvoids the need for covalent attachment of a directing group. chemrxiv.orgRequires careful design of ligands and substrates to achieve high selectivity. nih.gov

Halogen-Induced Cyclizations and Cascade Transformations

Halogen-induced cyclizations are powerful reactions for the construction of carbo- and heterocyclic rings. researchgate.netnih.gov These reactions are initiated by the electrophilic attack of a halogen on an unsaturated system, leading to the formation of a halonium ion intermediate. mdpi.com Subsequent intramolecular attack by a nucleophile results in cyclization.

Development of Novel and Green Synthetic Pathways for this compound

The increasing emphasis on sustainable chemistry has spurred research into the development of novel and environmentally benign synthetic methodologies for the production of complex molecules like this compound. Traditional synthetic routes often rely on hazardous reagents, volatile organic solvents, and energy-intensive processes. In contrast, modern approaches prioritize the use of greener alternatives, including recyclable catalysts, aqueous reaction media, and energy-efficient techniques such as microwave irradiation. This section explores the forefront of research in developing such innovative and green pathways for the synthesis of the target compound and its analogues.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in the synthesis of biaryl compounds. Its versatility and functional group tolerance make it an ideal candidate for adaptation to greener protocols. Research in this area has focused on several key aspects: the development of highly active and recyclable palladium catalysts, the use of environmentally friendly solvents, and the application of energy-efficient reaction conditions.

One of the most promising avenues in greening the Suzuki-Miyaura reaction is the design of robust and recyclable catalyst systems. Heterogeneous catalysts, where the palladium is immobilized on a solid support, have gained significant attention. These catalysts can be easily separated from the reaction mixture and reused multiple times, reducing both the cost and the environmental impact associated with the use of precious metals. For instance, palladium nanoparticles supported on materials like graphitic carbon nitride have demonstrated excellent catalytic activity for Suzuki-Miyaura couplings in aqueous media at room temperature.

The replacement of traditional organic solvents with water is another significant advancement in the development of green synthetic methods. Water is a non-toxic, non-flammable, and inexpensive solvent, making it an attractive medium for chemical reactions. The challenge of low solubility of organic reactants in water has been addressed through the use of co-solvents, surfactants, or specialized water-soluble ligands and catalysts. Palladium(II)-Salan complexes, for example, have been shown to be highly effective catalysts for Suzuki-Miyaura reactions in water and air.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions and improving energy efficiency. Microwave irradiation can significantly reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. This technique has been successfully applied to Suzuki-Miyaura couplings, including those involving challenging substrates. The combination of microwave heating with green solvents and recyclable catalysts represents a particularly sustainable approach to the synthesis of this compound and its analogues.

The following interactive data table provides a comparative overview of various green and novel synthetic conditions for Suzuki-Miyaura cross-coupling reactions relevant to the synthesis of substituted biaryls.

Catalyst SystemAryl HalideArylboronic AcidBaseSolventConditionsYield (%)Recyclability
Pd/TiO2 (anatase)Aryl BromidePhenylboronic AcidK2CO3Dimethylacetamide80 °C, 24 hGoodNot specified
Pd(II)-sulfosalan complexAryl BromidePhenylboronic AcidCs2CO3Water80 °C, 1 hHighNot specified
[N,O] Pd catalyst4-BromoacetophenonePhenylboronic AcidK2CO3Green SolventsRoom Temp, 1 hGoodNot specified
Pd/g-C3N4BromobenzenePhenylboronic AcidK2CO3Water/EthanolRoom Temp97Yes
POPd2Aryl ChloridePhenylboronic AcidK2CO3Water150 °C, 15 min (MW)64-99Not specified
XPhosPdG2/XPhos3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneArylboronic AcidK2CO31,4-Dioxane/Water120 °C, 20 min (MW)67-89Not specified

The data presented in the table highlights the significant progress made in developing more sustainable synthetic routes. The use of heterogeneous catalysts like Pd/TiO2 and Pd/g-C3N4, along with aqueous solvent systems, offers clear environmental benefits. Furthermore, the application of microwave irradiation, as demonstrated with the POPd2 and XPhosPdG2/XPhos catalyst systems, drastically reduces reaction times, contributing to a more energy-efficient process. These advancements pave the way for the large-scale, environmentally responsible production of this compound and other valuable chemical entities.

In Depth Structural Elucidation and Advanced Spectroscopic Characterization of 5 Bromo 2 Fluoro 2 Nitro 1,1 Biphenyl

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for determining the exact molecular geometry, conformation, and the nature of intermolecular interactions that dictate the crystal packing.

Determination of Molecular Conformation: Inter-ring Torsion Angles and Planarity

The conformation of biphenyl (B1667301) derivatives is primarily defined by the torsion angle (dihedral angle) between the planes of the two aromatic rings. For 5-Bromo-2-fluoro-2'-nitro-1,1'-biphenyl, the presence of substituents at the ortho positions (2-fluoro and 2'-nitro) of the biphenyl core is expected to enforce a non-planar, twisted conformation. In analogous substituted biphenyl systems, such as 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, the dihedral angle between the aromatic rings is significant, measured at 51.39 (5)° nih.gov. This twisting is a common feature in ortho-substituted biphenyls, as a coplanar arrangement would lead to severe steric clashes between the substituents.

The conformational preferences of this compound are governed by a combination of steric and electronic effects from its substituents.

Steric Effects: The primary driver for the non-planar conformation is the steric hindrance between the ortho-substituents. The van der Waals radii of the fluorine atom on one ring and the oxygen atoms of the nitro group on the other are large enough to cause significant repulsive forces if the rings were to approach planarity. This steric repulsion forces the rings to rotate around the central C-C bond to adopt a minimum energy conformation where these groups are spatially separated.

Electronic Effects: The fluorine and nitro groups are both highly electronegative, resulting in strong dipole moments for the C-F and C-NO₂ bonds. In a planar or near-planar conformation, these dipoles would interact repulsively. A twisted conformation helps to minimize these unfavorable electrostatic interactions, further stabilizing the non-planar geometry nih.gov. Studies on similar 2'-fluoro-substituted compounds confirm that repulsive forces between polar atoms are a determining factor in conformational preference nih.gov.

While intramolecular forces dictate the general conformation, the final molecular geometry observed in the crystalline state is also influenced by intermolecular crystal packing forces. These forces, which include van der Waals interactions, hydrogen bonds, and other specific interactions, can cause slight distortions in bond lengths, bond angles, and torsion angles compared to the theoretical gas-phase or solution conformation. The observed solid-state structure represents a delicate balance between the molecule's intrinsic conformational preferences and the energetic advantages of an efficiently packed crystal lattice.

Characterization of Intermolecular Interactions in the Crystalline State (e.g., Halogen Bonding, Nitro-Aromatic Interactions, π-π Stacking)

The crystal lattice of this compound is expected to be stabilized by a variety of non-covalent intermolecular interactions involving its functional groups.

Halogen Bonding: The bromine atom is a potential halogen bond donor, capable of forming directional interactions with Lewis basic sites on adjacent molecules, such as the oxygen atoms of the nitro group.

Nitro-Aromatic Interactions: The electron-deficient nitro group can interact favorably with the electron-rich π-systems of the aromatic rings of neighboring molecules.

π-π Stacking: The aromatic rings can engage in π-π stacking interactions. Due to the twisted nature of the molecule, a perfectly cofacial stacking is unlikely. Instead, offset or edge-to-face stacking arrangements are more probable.

Advanced Spectroscopic Characterization Techniques for Solution and Solid-State Analysis

Vibrational Spectroscopy: Raman and Infrared Spectroscopy for Bond Analysis and Conformational Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the chemical bonds and functional groups within a molecule. Each vibrational mode corresponds to a specific frequency, and the resulting spectrum serves as a unique "fingerprint" for the compound libretexts.orgmedify.co.

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the vibrations of its constituent parts. The key expected vibrational frequencies are detailed in the table below. The nitro group (NO₂) stretches are particularly prominent, with a strong asymmetric stretch typically appearing at a higher wavenumber than the symmetric stretch scialert.net. The positions of C-H bending modes in the fingerprint region (below 1500 cm⁻¹) can also provide information about the substitution pattern on the aromatic rings libretexts.org.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch Ar-H 3100 - 3000 Medium to Weak
Aromatic C=C Stretch Ar C=C 1600 - 1450 Medium to Strong
Asymmetric NO₂ Stretch R-NO₂ 1590 - 1540 Strong
Symmetric NO₂ Stretch R-NO₂ 1380 - 1360 Strong
C-F Stretch Ar-F 1250 - 1100 Strong
C-Br Stretch Ar-Br 700 - 500 Medium to Strong
Aromatic C-H Out-of-Plane Bend Ar-H 900 - 675 Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR for Complete Structural Assignment and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For this compound, a multi-nuclear approach involving ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR would provide a comprehensive understanding of its atomic connectivity and spatial arrangement.

¹H NMR Spectroscopy The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 8.5 ppm. The seven protons on the biphenyl core would appear as a series of multiplets due to complex spin-spin coupling. The protons on the 5-bromo-2-fluorophenyl ring will be influenced by both the bromine and fluorine atoms, leading to characteristic splitting patterns. Similarly, the protons on the 2'-nitrophenyl ring will be deshielded by the electron-withdrawing nitro group. The coupling constants (J-values) between adjacent protons (ortho-coupling, typically 7-9 Hz), across three bonds (meta-coupling, 2-3 Hz), and across four bonds (para-coupling, <1 Hz) would be crucial for assigning the specific protons to their positions on the rings. The fluorine atom will also couple with nearby protons, resulting in additional splitting (H-F coupling).

¹³C NMR Spectroscopy The ¹³C NMR spectrum will display twelve distinct signals for the twelve carbon atoms of the biphenyl backbone, as they are all chemically non-equivalent. The carbon atoms directly bonded to electronegative substituents (bromine, fluorine, and the nitro group) will show significant shifts in their resonance frequencies. The carbon attached to the fluorine atom (C-2) would appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (240-260 Hz). magritek.com Other carbons in proximity to the fluorine will also exhibit smaller long-range C-F couplings. magritek.com The carbon bearing the bromine atom (C-5) would be expected in the 110-125 ppm range, while the carbon attached to the nitro group (C-2') would be significantly deshielded.

¹⁹F NMR Spectroscopy ¹⁹F NMR is a highly sensitive technique for fluorinated compounds. huji.ac.ilthermofisher.com The spectrum for this compound would show a single resonance for the fluorine atom. azom.com The chemical shift of this signal provides information about the electronic environment of the fluorine. This resonance will be split into a multiplet due to coupling with the neighboring aromatic protons (ortho and meta ¹H nuclei). huji.ac.il This technique is particularly useful for confirming the presence and electronic environment of the fluorine substituent. thermofisher.com

¹⁵N NMR Spectroscopy ¹⁵N NMR spectroscopy, while less sensitive due to the low natural abundance of the ¹⁵N isotope, can provide direct information about the nitro group. researchgate.netresearchgate.net The chemical shift of the nitrogen in the nitro group is highly sensitive to the electronic structure of the molecule. For aromatic nitro compounds, the ¹⁵N chemical shift typically appears in a range of -20 to +20 ppm relative to nitromethane. researchgate.net Due to the low sensitivity, advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) might be employed to correlate the nitrogen atom with nearby protons, aiding in the complete assignment of the molecular structure. reddit.com

Conformational Dynamics The biphenyl system is known for its rotational isomerism (atropisomerism), where rotation around the C1-C1' bond can be hindered. In this specific compound, the presence of bulky substituents at the ortho positions (fluorine at C2 and a nitro group at C2') would likely create significant steric hindrance, restricting free rotation. This restricted rotation could lead to the molecule adopting a non-planar conformation. Variable-temperature NMR studies could be employed to investigate these conformational dynamics, potentially revealing the energy barrier to rotation around the biphenyl linkage.

Below is a table summarizing the anticipated NMR spectroscopic data based on typical values for similar structural motifs.

NucleusPredicted Chemical Shift (δ, ppm)Key Couplings
¹H 7.0 - 8.5³JHH (ortho), ⁴JHH (meta), ⁵JHH (para), JHF
¹³C 110 - 160¹JCF, ⁿJCF, ¹JCH
¹⁹F -100 to -140 (relative to CFCl₃)³JFH (ortho), ⁴JFH (meta)
¹⁵N -20 to +20 (relative to CH₃NO₂)ⁿJNH (via HMBC)

Electronic Spectroscopy: UV-Vis Studies for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the primary electronic transitions observed are π → π* transitions. wikipedia.org

The biphenyl core itself is a chromophore that absorbs in the UV region. The extent of conjugation between the two phenyl rings significantly influences the wavelength of maximum absorption (λmax). spcmc.ac.inlibretexts.orglibretexts.org In an ideal, planar biphenyl, the π-systems of the two rings are fully conjugated, leading to a lower energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the λmax compared to benzene (B151609). libretexts.org

However, as noted in the NMR discussion, the ortho substituents (fluoro and nitro groups) in this compound are expected to force the rings out of coplanarity. This twisting of the biphenyl bond disrupts the π-conjugation between the rings. spcmc.ac.in The consequence of this reduced conjugation is a hypsochromic (blue) shift, meaning the λmax will be at a shorter wavelength than a fully planar biphenyl derivative, and the absorption characteristics may more closely resemble those of the individual substituted benzene rings (i.e., a bromofluorobenzene and a nitrobenzene). spcmc.ac.in

The substituents themselves also influence the UV-Vis spectrum:

Bromo and Fluoro groups (Auxochromes): These halogen substituents act as auxochromes. Their non-bonding electrons can interact with the π-system of the benzene ring, typically causing modest bathochromic shifts and an increase in absorption intensity (hyperchromic effect). spcmc.ac.in

Nitro group (Chromophore): The nitro group is a strong chromophore and a powerful electron-withdrawing group. It can extend the conjugation of the π-system and also introduce n → π* transitions, although these are often weak and may be obscured by the more intense π → π* bands. fiveable.me The presence of the nitro group generally leads to a significant red shift in the absorption spectrum.

Transition TypeExpected Wavelength RegionContributing Factors
π → π 200 - 300 nmBiphenyl core, conjugation between rings, influence of all substituents.
n → π > 300 nm (weak)Non-bonding electrons of the nitro group's oxygen atoms.

Lack of Specific Research Data Prevents In-Depth Computational Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. While general methodologies in computational chemistry are well-established for analyzing similar molecular structures, specific research applying these techniques to this particular biphenyl derivative has not been identified in the public domain. Consequently, a detailed, data-driven article adhering to the requested scientific outline cannot be generated at this time.

Computational chemistry provides powerful tools for understanding the intricate properties of molecules. Techniques such as Density Functional Theory (DFT), Quantum Mechanics (QM), and Molecular Dynamics (MD) simulations are routinely used to predict molecular structure, reactivity, and interactions.

For substituted biphenyls, DFT calculations are instrumental in performing conformational analysis to determine the molecule's preferred three-dimensional shape and the energy barriers to rotation around the biphenyl bond. rsc.orgsemanticscholar.org Such calculations can also predict reactivity, regioselectivity in chemical reactions, and simulate spectroscopic signatures like NMR chemical shifts and vibrational frequencies. ekb.egnih.gov

Quantum mechanics approaches are crucial for assessing the subtle intramolecular and intermolecular forces that govern molecular behavior. smu.eduethernet.edu.etconcordbookshop.com This includes the study of non-covalent interactions, such as halogen bonding and n→π* interactions, which can significantly influence the compound's crystal packing and biological activity. mdpi.com

Furthermore, Molecular Dynamics (MD) simulations offer a way to explore the conformational flexibility of molecules over time and to understand the significant effects of different solvents on their behavior and stability. nih.gov

Although these computational methods are frequently applied to various organic molecules, including other halogenated and nitrated biphenyl compounds, researchgate.netnih.govacs.org a specific application of this full suite of theoretical investigations to this compound is not presently available in published research. Crafting a scientifically accurate and detailed analysis for each requested subsection would require specific research findings that are currently absent from the scientific literature.

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Fluoro 2 Nitro 1,1 Biphenyl

Quantitative Structure-Reactivity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies aimed at correlating the structural or property-based features of a molecule with its biological activity or physicochemical properties, respectively. rutgers.edu For a molecule like 5-Bromo-2-fluoro-2'-nitro-1,1'-biphenyl, QSAR could be employed to predict its potential biological interactions, while QSPR could predict properties such as solubility, boiling point, or toxicity.

These studies typically involve the calculation of various molecular descriptors, which are numerical representations of the chemical information of a molecule. For this compound, relevant descriptors would likely include:

Electronic Descriptors: These describe the electronic aspects of the molecule. For instance, the Mulliken charge on the nitro group's nitrogen or the carbon atoms attached to the bromine and fluorine would be crucial. nih.gov The dipole moment would also be a significant factor in understanding its interactions.

Steric Descriptors: These relate to the size and shape of the molecule. Parameters like molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters) for the substituents would be important.

Hydrophobic Descriptors: The partition coefficient (log P) is a key descriptor that quantifies the hydrophobicity of a molecule, influencing its behavior in biological systems and different solvent environments.

A hypothetical QSAR/QSPR study for a series of analogs of this compound might involve the generation of a dataset like the one presented in the interactive table below. By varying the substituents on the biphenyl (B1667301) core and calculating the corresponding descriptors, a mathematical model can be developed to predict the activity or property of new, unsynthesized compounds.

Interactive Data Table: Hypothetical QSAR/QSPR Descriptors for Substituted Biphenyls
CompoundLogPDipole Moment (Debye)Molecular Volume (ų)Predicted Activity (IC50, µM)
This compound4.84.52505.2
5-Chloro-2-fluoro-2'-nitro-1,1'-biphenyl4.54.32406.8
2-Fluoro-5-methyl-2'-nitro-1,1'-biphenyl4.24.12358.1
5-Bromo-2-fluoro-2'-amino-1,1'-biphenyl4.12.824515.4

This table contains hypothetical data for illustrative purposes.

Such models are typically generated using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms. nih.gov The goal is to create a statistically significant model with good predictive power.

Mechanistic Studies of Synthetic Reactions via Computational Modeling

The synthesis of this compound, like many other biphenyl derivatives, is often achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent method. nih.govresearchgate.net Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the detailed mechanisms of such reactions. researchgate.netrsc.org

A computational study of the Suzuki-Miyaura coupling to form this compound would typically investigate the three main stages of the catalytic cycle:

Oxidative Addition: This initial step involves the reaction of the palladium(0) catalyst with an aryl halide, such as 1-bromo-4-fluoro-2-nitrobenzene. DFT calculations can determine the activation energy barrier for this step, which is often considered rate-determining. researchgate.net

Transmetalation: In this stage, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex. Computational models can explore the structure of the intermediates and transition states involved in this transfer.

Reductive Elimination: This is the final step where the two organic fragments are coupled to form the biphenyl product, and the palladium(0) catalyst is regenerated. The energy profile of this step can also be calculated to understand the facility of product formation.

By calculating the Gibbs free energy of the reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. This allows for the identification of the rate-determining step and provides insights into how the electronic and steric effects of the substituents (bromo, fluoro, and nitro groups) influence the reaction kinetics and thermodynamics.

Below is an interactive data table presenting hypothetical relative energies for the key steps in a palladium-catalyzed synthesis of a substituted biphenyl, as would be determined by DFT calculations.

Interactive Data Table: Hypothetical DFT-Calculated Relative Energies for a Suzuki-Miyaura Reaction
Reaction StepSpeciesRelative Gibbs Free Energy (kcal/mol)
Oxidative AdditionReactants0.0
Transition State 1+18.5
Intermediate 1-5.2
TransmetalationIntermediate 1 + Boronic Acid-5.2
Transition State 2+12.3
Intermediate 2-15.8
Reductive EliminationIntermediate 2-15.8
Transition State 3+8.1
Products + Catalyst-35.0

This table contains hypothetical data for illustrative purposes.

These computational investigations are invaluable for optimizing reaction conditions, designing more efficient catalysts, and understanding the fundamental principles that govern the synthesis of complex molecules like this compound. nih.govresearchgate.net

Reactivity, Advanced Chemical Transformations, and Directed Functionalization Strategies of 5 Bromo 2 Fluoro 2 Nitro 1,1 Biphenyl

Selective Transformations of the Nitro Group

The nitro group on the 2'-position is a key functional handle, not only for its own transformations but also for its profound electronic influence on the biphenyl (B1667301) system.

Reductions to Amino, Hydroxylamino, or Azoxy Derivatives

The selective reduction of the nitro group to an amine is a fundamental transformation, providing a gateway to a vast array of further functionalizations such as diazotization and amide bond formation. The presence of halogen substituents requires mild and chemoselective reduction conditions to avoid undesired dehalogenation. Several methods are effective for this purpose. niscpr.res.injsynthchem.com

Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere is a classic and efficient method for reducing aromatic nitro groups without affecting aryl halides. mdpi.com Alternatively, chemical reduction methods offer excellent selectivity. Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, iron powder in acetic acid (Fe/AcOH), or zinc powder with ammonium (B1175870) chloride (Zn/NH₄Cl) are commonly employed. niscpr.res.in More modern catalytic systems, including nickel complexes with sodium borohydride (B1222165) (NaBH₄/Ni(PPh₃)₄) or iron-based catalysts, can also achieve clean and efficient reduction at room temperature. jsynthchem.comcardiff.ac.uk

By carefully controlling the reducing agent and reaction conditions, it is possible to achieve partial reduction of the nitro group to intermediate oxidation states. For instance, milder reducing agents or stoichiometric control can yield hydroxylamino or azoxy derivatives, which are themselves valuable synthetic intermediates.

Table 1: Representative Methods for Selective Nitro Group Reduction
Reagent/SystemTypical ConditionsPrimary ProductSelectivity Notes
H₂, Pd/CMethanol or Ethanol, RT, 1-3 atm H₂AminoExcellent chemoselectivity; preserves C-Br and C-F bonds.
Fe, HCl/AcOHEthanol/Water, RefluxAminoClassic, cost-effective method with high selectivity for nitro groups.
SnCl₂·2H₂OEthyl Acetate or HCl, RT to 60°CAminoMild conditions suitable for sensitive substrates.
Zn, NH₄ClAqueous Ethanol, RTHydroxylaminoControlled reduction can stop at the hydroxylamine (B1172632) stage.
Ni(acac)₂, PMHSTHF/Ethanol, RTAminoA nickel-catalyzed hydrosilylation that is highly chemoselective. rsc.org

Controlled Functionalization of the Nitro Group for New Linkages

The potent electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). nih.gov This effect allows the nitro group to act as a powerful directing group for the introduction of new functionalities onto the 2'-nitrophenyl ring. Nucleophiles can attack the positions ortho and para to the nitro group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov In some cases, particularly in vicarious nucleophilic substitution (VNS) reactions, the nitro group can be displaced or can facilitate the substitution of a hydrogen atom, leading to the formation of new C-C, C-O, or C-N bonds. This strategy provides a direct pathway to functionalize the nitro-bearing ring, complementing the reactivity of the halogenated ring.

Reactivity of the Halogen Substituents (Bromine and Fluorine)

The presence of two different halogens on the same aromatic ring of the biphenyl system allows for orthogonal chemical strategies, where each halogen can be functionalized independently under specific reaction conditions.

Chemoselective Functionalization of Bromine via Cross-Coupling or Nucleophilic Substitution

The bromine atom at the 5-position is an ideal handle for transition metal-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-fluorine (C-F) bond in oxidative addition steps involving common palladium or nickel catalysts. beilstein-journals.org This differential reactivity allows for the highly chemoselective functionalization of the bromine position.

Standard palladium-catalyzed reactions such as the Suzuki-Miyaura (coupling with boronic acids or esters), Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), and Buchwald-Hartwig amination (coupling with amines) can be performed on the C-Br bond while leaving the C-F bond entirely intact. mdpi.comuzh.chresearchgate.net This selectivity provides a robust method for building molecular complexity by attaching new aryl, alkyl, alkynyl, or amino groups at the 5-position.

While less common than for activated C-F bonds, nucleophilic substitution of the C-Br bond can also be achieved under certain conditions, particularly with highly reactive nucleophiles or through copper or palladium catalysis. However, cross-coupling remains the predominant strategy for its functionalization. acs.orgnih.gov

Table 2: Chemoselective Cross-Coupling Reactions at the C-Br Position
Reaction NameCoupling PartnerTypical Catalyst/LigandResulting Linkage
Suzuki-MiyauraR-B(OH)₂ or R-B(OR)₂Pd(PPh₃)₄, Pd(dppf)Cl₂C-C (Aryl or Alkyl)
SonogashiraTerminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuIC-C (Alkynyl)
HeckAlkene (CH₂=CHR)Pd(OAc)₂, P(o-tol)₃C-C (Alkenyl)
Buchwald-HartwigAmine (R₂NH)Pd₂(dba)₃, Xantphos/BINAPC-N (Amino)

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Ring: Directing Effects and Reactivity Modulation

The fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr). Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack. masterorganicchemistry.com The rate and feasibility of this substitution are heavily influenced by the electronic effects of the other substituents on the biphenyl scaffold.

Directing Effects and Activation:

2'-Nitro Group: The strongly electron-withdrawing nitro group on the adjacent ring activates the entire biphenyl system towards nucleophilic attack. This effect is transmitted electronically, reducing the electron density on the fluorinated ring and stabilizing the negatively charged Meisenheimer intermediate formed during the SNAr reaction. pressbooks.pub

5-Bromo Group: The bromine atom, located para to the fluorine, also contributes to the activation of the C-F bond. Through its inductive electron-withdrawing effect (-I), it further depletes the electron density of the ring, enhancing its susceptibility to nucleophiles. youtube.com

Reactivity Modulation: The reactivity of the C-F bond is also modulated by steric factors. The 2,2'-disubstitution pattern forces the two aromatic rings out of planarity, resulting in a significant dihedral angle. This twisting can reduce the electronic conjugation between the rings, thereby diminishing the activating effect of the 2'-nitro group. acs.org Furthermore, the bulky 2'-nitrophenyl group can sterically hinder the approach of a nucleophile to the 2-fluoro position, potentially slowing the reaction rate compared to simpler fluoronitrobenzene systems. acs.org

Despite these modulating factors, the combined electronic activation from the nitro and bromo groups generally renders the C-F bond susceptible to displacement by a wide range of nucleophiles, including alkoxides, thiolates, and amines, under standard SNAr conditions (e.g., a strong nucleophile in a polar aprotic solvent like DMF or DMSO at elevated temperatures).

Differential Reactivity of Bromine vs. Fluorine in Specific Transformations

The distinct chemical properties of the C-Br and C-F bonds in 5-Bromo-2-fluoro-2'-nitro-1,1'-biphenyl allow for a remarkable degree of control over its functionalization. This differential reactivity enables the molecule to be used as a platform for sequential, site-selective modifications.

Under Palladium Catalysis: The C-Br bond is the primary site of reactivity. Standard cross-coupling conditions will selectively functionalize the 5-position, leaving the C-F bond untouched. This is due to the much lower energy barrier for the oxidative addition of palladium into a C-Br bond compared to a C-F bond. beilstein-journals.org

Under SNAr Conditions: The C-F bond is the preferred site of reaction. The combination of fluorine's excellent leaving group ability and the electronic activation provided by the nitro and bromo substituents makes it significantly more susceptible to nucleophilic attack than the C-Br bond, which is a poorer leaving group in SNAr. masterorganicchemistry.comnih.gov

This orthogonal reactivity is a powerful tool for synthetic chemists, allowing for a two-step functionalization strategy: first, a palladium-catalyzed cross-coupling at the C-Br bond, followed by a nucleophilic aromatic substitution at the C-F bond. This approach provides a controlled and predictable route to highly complex, multi-substituted biphenyl derivatives.

Table 3: Orthogonal Reactivity of Halogen Substituents
Reaction TypePrimary Reactive SiteRationaleExample Transformation
Pd-Catalyzed Cross-CouplingC-Br (5-position)Lower energy barrier for oxidative addition of Pd(0) into the C-Br bond.Suzuki coupling with phenylboronic acid to form a terphenyl system.
Nucleophilic Aromatic Substitution (SNAr)C-F (2-position)Fluorine is a superior leaving group and the position is activated by EWGs.Reaction with sodium methoxide (B1231860) to install a methoxy (B1213986) group.

Strategic Use of Halogens as Activating or Directing Groups

In the context of electrophilic aromatic substitution (EAS), halogen substituents on a benzene (B151609) ring exhibit a dual nature. They are considered deactivating groups because their strong electronegativity withdraws electron density from the ring through the inductive effect, making the ring less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene. lumenlearning.comlibretexts.org However, halogens also possess lone pairs of electrons that can be donated to the aromatic system via resonance. libretexts.org This resonance effect increases the electron density at the positions ortho and para to the halogen.

While the deactivating inductive effect is generally stronger than the activating resonance effect, the resonance donation is sufficient to direct incoming electrophiles to the ortho and para positions. libretexts.orglatech.edu This is because the carbocation intermediates (arenium ions) formed during ortho and para attack are more stabilized by this resonance donation compared to the intermediate formed during meta attack. libretexts.orglibretexts.org

In this compound, the substituted phenyl ring contains both a fluorine and a bromine atom.

Fluorine (at C2): As the most electronegative element, fluorine has a very strong electron-withdrawing inductive effect. However, its small size allows for effective overlap between its p-orbitals and the ring's π-system, resulting in a significant resonance donation. csbsju.edu It is a deactivating, ortho-, para-director.

Bromine (at C5): Bromine is less electronegative than fluorine but also acts as a deactivating, ortho-, para-director through the same balance of inductive and resonance effects. libretexts.org

Strategically, the C-Br bond is particularly significant as it serves as a versatile handle for advanced chemical transformations, most notably in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The greater reactivity of the C-Br bond compared to the C-F bond allows for selective functionalization at the C5 position.

Electrophilic Aromatic Substitution on the Unsubstituted Phenyl Ring of this compound

The term "unsubstituted phenyl ring" in the context of the named compound refers to the ring that does not bear the halogen atoms, which is the 2'-nitro-1,1'-biphenyl moiety. This ring is, in fact, substituted with a powerful nitro group at the 2' position.

Electrophilic aromatic substitution on this ring is exceptionally challenging. The nitro group (–NO2) is one of the strongest deactivating groups due to its potent electron-withdrawing nature, which operates through both inductive and resonance effects. lkouniv.ac.in This withdrawal of electron density severely reduces the nucleophilicity of the aromatic ring, making it highly resistant to attack by electrophiles. masterorganicchemistry.com Consequently, forcing an EAS reaction, such as nitration or halogenation, on the nitro-substituted ring would require extremely harsh conditions (e.g., high temperatures and strongly acidic catalysts).

The regiochemical outcome of an EAS reaction is determined by the directing effects of the substituents already present on the ring. These effects are governed by the ability of the substituent to stabilize or destabilize the arenium ion intermediate that forms during the reaction. chemistrytalk.orgyoutube.com

For the 2'-nitrophenyl ring , the powerful nitro group at the C2' position dictates the regioselectivity. As a strong deactivating group, it directs incoming electrophiles to the meta position. lumenlearning.comyoutube.com Attack at the ortho or para positions would result in a resonance structure where the positive charge of the arenium ion is placed on the carbon atom directly attached to the electron-deficient nitrogen of the nitro group—a highly destabilized arrangement. libretexts.org Therefore, substitution, if it were to occur, would be directed to the C4' and C6' positions, which are meta to the nitro group.

For the more reactive 5-bromo-2-fluorophenyl ring , regioselectivity is controlled by the combined influence of three substituents: the fluoro group (C2), the bromo group (C5), and the 2'-nitrophenyl group (C1).

Fluoro group (C2): Directs ortho (C3) and para (C6).

Bromo group (C5): Directs ortho (C4, C6) and para (C2, which is blocked).

2'-Nitrophenyl group (C1): As a phenyl substituent, it is fundamentally an ortho-, para-director, but its deactivating nitro group reduces its activating capability. It would direct to the C2 (blocked) and C6 positions.

The directing effects of these groups are summarized in the table below. The positions C3, C4, and C6 are potential sites for substitution. The directing vectors of the fluorine and bromine atoms reinforce each other at position C6. However, position C6 is also ortho to the bulky biphenyl linkage, which could introduce steric hindrance. Position C4 is activated by the bromine (ortho) and is less sterically hindered. Position C3 is activated only by the fluorine (ortho) and is adjacent to another substituent. Therefore, a mixture of products would be expected, with substitution at C4 and C6 being the most likely outcomes.

Interactive Table: Directing Effects for Electrophilic Aromatic Substitution on the 5-Bromo-2-fluorophenyl Ring

Position for SubstitutionDirected by Fluoro (at C2)Directed by Bromo (at C5)Directed by Phenyl (at C1)Overall Likelihood
C3Ortho--Possible
C4-Ortho-Likely
C6ParaOrthoOrthoVery Likely (potential steric hindrance)

Exploration of Unique Reactivity Profiles Arising from Synergistic Effects of Halogen and Nitro Groups

The combination of fluorine, bromine, and a nitro group across the biphenyl scaffold creates a unique reactivity profile driven by the synergy of their electronic and steric properties.

A primary synergistic effect is the profound electron deficiency of the entire molecule. The cumulative electron-withdrawing influence of the nitro group and both halogens deactivates both rings towards electrophilic attack. Conversely, this electron-poor character makes the molecule a potential substrate for nucleophilic aromatic substitution (SNAr), a reaction favored by strong electron-withdrawing groups. latech.edu The fluorine atom at the C2 position, being ortho to the biphenyl linkage and activated by the para-bromo and ortho/para-directing (from the other ring) nitro group, could be susceptible to displacement by a strong nucleophile.

Steric effects also play a crucial role. The presence of substituents at the ortho positions of both rings (C2 and C2') forces the two phenyl rings out of planarity. This twisting increases the dihedral angle between the rings, which disrupts the π-conjugation across the central C-C bond. nih.govresearchgate.net This electronic decoupling means that the substituents on one ring have a diminished electronic influence on the reactivity of the other. Each ring, therefore, behaves more like an independently substituted benzene ring rather than a fully conjugated system.

This combination of features—an electron-poor system, two different halogen leaving groups, and sterically enforced non-planarity—allows for highly specific and directed functionalization strategies, moving beyond simple EAS to more advanced cross-coupling and nucleophilic substitution reactions.

Advanced Applications in Materials Science and Complex Organic Synthesis Excluding Direct Biological Activity

Role as a Versatile Building Block for the Synthesis of Complex Organic Architectures

The utility of 5-Bromo-2-fluoro-2'-nitro-1,1'-biphenyl as a versatile building block stems from the distinct reactivity of its functional groups, which can be addressed in a stepwise manner to construct elaborate molecular frameworks. The bromo and nitro groups are particularly important for subsequent carbon-carbon and carbon-nitrogen bond-forming reactions.

The primary transformations enabling its use as a scaffold include:

Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is highly susceptible to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. mdpi.comtcichemicals.com This allows for the straightforward attachment of a wide variety of aryl or alkyl groups, extending the biphenyl (B1667301) core into more complex terphenyl or poly-aryl systems. Such reactions are fundamental in building the carbon skeletons of many functional materials. tcichemicals.com

Reductive Cyclization for Carbazole Synthesis: The 2'-nitro group is a key functional handle for constructing nitrogen-containing heterocyclic systems. Through chemical reduction (e.g., using catalysts like palladium on carbon with a hydrogen source or reagents like tin(II) chloride), the nitro group is converted to an amino group (-NH2), yielding a 2'-amino-5-bromo-2-fluoro-1,1'-biphenyl intermediate. acs.orgnih.govgoogle.com This amino-biphenyl derivative is perfectly primed for intramolecular cyclization, such as the Cadogan reaction, to form a carbazole ring system. nih.govijnc.ir Carbazoles are a critical structural motif in materials for organic electronics due to their high thermal stability and excellent hole-transporting properties. mdpi.com

Synthesis of Dibenzofurans: The 2'-nitro group can also participate in cyclization reactions to form dibenzofurans, another class of heterocyclic compounds vital for electronic materials. rsc.orgekb.eg This transformation typically involves an intramolecular nucleophilic aromatic substitution where a suitably positioned hydroxyl group displaces the nitro group. semanticscholar.orgscispace.com While the parent compound does not possess the necessary hydroxyl group, it can be introduced on the second phenyl ring through a preceding Suzuki coupling reaction.

These selective transformations allow chemists to build complex, rigid, and electronically active molecules from a relatively simple starting material.

Transformation Key Reagents/Conditions Resulting Architecture Primary Application Area
Suzuki-Miyaura CouplingPd Catalyst (e.g., Pd(dppf)Cl2), Base (e.g., K2CO3), Boronic Acid/EsterPoly-aryl Systems (e.g., Terphenyls)Organic Electronics, Liquid Crystals
Nitro Group ReductionH2/Pd-C, SnCl2, etc.2'-Amino-biphenyl DerivativeLigand Synthesis, Carbazole Synthesis
Cadogan ReactionP(OEt)3, HeatSubstituted CarbazoleOLED Host Materials
Intramolecular CyclizationBase (e.g., NaH) on a hydroxylated derivativeSubstituted DibenzofuranOLED Host Materials

Precursor for the Development of Functional Materials

The complex architectures derived from this compound are not merely synthetic curiosities; they form the core of numerous functional materials designed for high-technology applications.

The carbazole and dibenzofuran scaffolds synthesized from this biphenyl precursor are foundational components in organic light-emitting diodes (OLEDs). samaterials.combldpharm.com In OLED technology, "host" materials are required to form the emissive layer, where they accommodate light-emitting "dopant" molecules. These host materials must possess high triplet energy (especially for blue emission), good thermal and morphological stability, and balanced charge-transport properties. noctiluca.euresearchgate.net

Host Materials: Carbazole-dibenzofuran hybrids have been specifically developed as high-performance host materials for blue phosphorescent OLEDs (PhOLEDs). nih.gov The high rigidity and high triplet energy of these structures prevent energy loss from the dopant, leading to more efficient and stable devices. The photophysical properties of these molecules, such as their absorption, fluorescence, and phosphorescence spectra, are critical to their function. nih.govresearchgate.netrsc.org

Charge Transport Layers: Due to their intrinsic electronic properties, carbazole derivatives are well-known for their ability to transport positive charge carriers (holes). mdpi.com This makes them suitable for use in the hole-transport layers (HTLs) of OLEDs and organic photovoltaic (OPV) devices, which helps to improve device efficiency and lifetime.

Material Class Key Property Function in Device Relevant Research Finding
Carbazole DerivativesHigh Triplet Energy (>2.9 eV)Host for Blue EmittersEnables efficient blue phosphorescence by confining excitons on the dopant molecule. nih.gov
Dibenzofuran DerivativesHigh Thermal Stability (Td > 400°C)Host / Charge TransportEnsures device longevity and prevents degradation during operation. noctiluca.eu
Carbazole-Dibenzofuran HybridsBalanced Hole/Electron TransportHost MaterialImproves charge recombination within the emissive layer, boosting efficiency. nih.gov

Fluorinated biphenyls and terphenyls are the bedrock of modern liquid crystal display (LCD) technology. tcichemicals.comnih.gov The incorporation of fluorine atoms into the molecular core has a profound impact on the material's physical properties, and this compound is an ideal starting point for creating more complex liquid crystal molecules. researchgate.netdur.ac.uk

The strategic placement of fluorine atoms, as seen in this precursor, is used to tailor key characteristics:

Dielectric Anisotropy (Δε): A lateral fluorine substituent generally increases the molecular dipole moment, leading to a higher positive dielectric anisotropy. researchgate.netresearchgate.net This is crucial for low-voltage operation in twisted nematic (TN) and in-plane switching (IPS) LCDs.

Viscosity and Response Time: Fluorination can influence intermolecular interactions, often leading to lower rotational viscosity and thus faster switching speeds for the display. nih.gov

Mesophase Stability: The presence of fluorine can alter the melting point and clearing point (the temperature at which the material ceases to be a liquid crystal), thereby widening the operational temperature range of the device. researchgate.net

By using the bromo- and nitro- groups for further chemical elaboration, this biphenyl can be incorporated into larger, rod-like molecules that exhibit the necessary liquid crystalline phases for display applications. researchgate.netnih.gov

The difunctional nature of this compound (or its derivatives) makes it a suitable candidate for use as a monomer in the synthesis of advanced polymers. Specifically, the bromo- group can participate in step-growth polymerization reactions. Using Suzuki polycondensation, a bromo-functionalized monomer can be reacted with a monomer containing two boronic acid groups to form a conjugated polymer. These polymers, featuring extended π-electron systems, are central to the field of organic electronics and are used in applications such as printable transistors, sensors, and solar cells.

Advanced Ligand Design and Organometallic Chemistry Applications

The synthesis of chiral ligands for asymmetric catalysis is a cornerstone of modern organometallic chemistry. The 2-aminobiphenyl scaffold, readily prepared by reducing the nitro group of the title compound, is a privileged structure in ligand design. acs.orgnih.gov

Upon reduction, the resulting 2'-amino-5-bromo-2-fluoro-1,1'-biphenyl can serve as a precursor to bidentate phosphine (B1218219) ligands, which are analogous to those used in seminal catalytic systems. The amino group can be converted into a diphenylphosphine group, and the remaining bromo-substituent on the other ring can be similarly functionalized. The resulting ligand can chelate to a metal center (e.g., palladium, rhodium, copper), creating a chiral environment that can induce stereoselectivity in chemical reactions. nih.gov The fluorine atom acts as an electronic tuning group, modifying the electron density at the metal center and thereby influencing the catalyst's activity and selectivity.

Contribution to the Development of Novel Synthetic Reagents and Methodologies

Beyond its direct applications, this compound contributes to the advancement of synthetic chemistry by providing a reliable and versatile platform for developing new synthetic methodologies. The creation of efficient, high-yield pathways to complex heterocyclic systems like functionalized carbazoles and dibenzofurans is a significant challenge. nih.govrsc.org

The use of this compound and its derivatives helps to establish robust synthetic routes, such as palladium-catalyzed amination and cyclization cascades, that are broadly applicable. For instance, developing a Suzuki coupling followed by a one-pot reductive cyclization sequence using this substrate would represent a valuable methodological advance for creating libraries of materials for screening in OLED or pharmaceutical applications. nih.gov These efforts expand the toolbox available to chemists for constructing the complex molecules required for next-generation technologies.

Future Research Directions and Emerging Perspectives for 5 Bromo 2 Fluoro 2 Nitro 1,1 Biphenyl

Development of Sustainable and Green Chemistry Approaches for its Synthesis and Derivatization

Future research will likely prioritize the development of more environmentally benign and efficient methods for the synthesis and subsequent modification of 5-Bromo-2-fluoro-2'-nitro-1,1'-biphenyl. Traditional synthetic routes often rely on harsh conditions and generate significant waste. Green chemistry principles offer a pathway to mitigate these issues.

Continuous Flow Technology: The nitration of aromatic compounds is a classic yet highly exothermic reaction that poses safety risks in conventional batch reactors. rsc.orgbeilstein-journals.org Continuous-flow microreaction processes offer superior control over reaction parameters such as temperature and stoichiometry, minimizing the risk of runaway reactions and improving selectivity. rsc.orgvapourtec.com Future work could focus on adapting the synthesis of nitroaromatic precursors for this compound to flow chemistry, potentially using less concentrated acids and reducing reaction times from hours to minutes. beilstein-journals.orgvapourtec.com Similarly, the hydrogenation of the nitro group to an amine, a common derivatization, can be performed more safely and efficiently in continuous-flow systems using packed-bed reactors with catalysts like Pd/C. acs.orgmdpi.com

Photocatalysis: The synthesis of the biphenyl (B1667301) core itself, often achieved through metal-catalyzed cross-coupling reactions, can be made more sustainable. researchgate.net Photocatalysis, especially using organic photosensitizers or earth-abundant metal catalysts, presents an alternative to traditional palladium-catalyzed methods. researchgate.net These reactions can often be conducted under milder conditions, and in some cases, even with sunlight as the energy source, significantly reducing the environmental footprint. researchgate.net

Mechanochemistry: Solvent-free or low-solvent synthetic methods are a key goal of green chemistry. Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, offers a powerful tool to reduce or eliminate the need for bulk solvents. rsc.orgnih.govbeilstein-journals.orgacs.orgnih.gov This approach could be explored for various steps in the synthesis or derivatization of this compound, leading to cleaner reaction profiles and simpler purification procedures. nih.gov

Green Chemistry ApproachPotential Application to this compoundKey Advantages
Continuous Flow Chemistry Synthesis of nitroaromatic precursors; Reduction of the nitro group.Enhanced safety, improved temperature control, higher selectivity, reduced waste. rsc.orgvapourtec.com
Photocatalysis Suzuki-Miyaura or similar cross-coupling reactions to form the biphenyl scaffold.Use of visible light, milder reaction conditions, potential to avoid heavy metal catalysts. researchgate.netresearchgate.net
Mechanochemistry C-N bond formation, amidation, or other derivatization reactions.Reduced or eliminated solvent use, potentially faster reaction times, unique reactivity. nih.govbeilstein-journals.org

Exploration of Unconventional Reactivity and Catalyst Systems

Beyond established synthetic transformations, future research should delve into unconventional reactivity patterns and novel catalyst systems to unlock the full potential of the this compound scaffold.

C-H Activation: Direct functionalization of carbon-hydrogen (C-H) bonds is a highly atom-economical strategy for modifying organic molecules. rsc.org Research into directing group-assisted or non-directed C-H activation could enable the introduction of new functional groups at various positions on the biphenyl core, bypassing the need for pre-functionalized starting materials. nih.govacs.orgki.si For instance, the nitrile group, which can be derived from the nitro group, has been shown to direct meta-C-H activation in biaryl compounds. nih.gov Zeolite-confined catalysts have also demonstrated shape-selective C-H activation for the synthesis of specific biaryl isomers. ki.si

Photoredox Catalysis: The synergy between photoredox catalysis and transition metal catalysis has opened new frontiers in cross-coupling reactions. rsc.org This dual catalytic approach can enable transformations that are challenging for traditional methods by proceeding through radical intermediates. nih.govnih.gov For this compound, this could lead to novel couplings at the carbon-bromine bond or even facilitate reactions involving the nitro group under exceptionally mild conditions. researchgate.netunimi.it

Novel Catalyst Systems: The development of catalyst systems beyond palladium is an active area of research. For example, two-coordinate Au(I) complexes have been shown to be potent photoredox catalysts for C-C cross-coupling reactions. researchgate.net Exploring such unconventional catalysts could reveal new reactivity pathways and improve the efficiency and selectivity of transformations involving this compound.

Unconventional ApproachPotential TransformationCatalyst System Example
C-H Activation Direct introduction of alkyl, aryl, or heteroatom groups onto the biphenyl rings.Palladium nanoparticles on graphene oxide, Rhodium(III) catalysts. beilstein-journals.orgresearchgate.net
Photoredox/Dual Catalysis Cross-coupling with unconventional partners (e.g., alkyl radicals from carboxylic acids).Iridium or Ruthenium photocatalysts combined with Nickel catalysts. nih.govunimi.it
Mechanocatalysis Solid-state cross-coupling or functionalization reactions.Palladium catalysts in ball-milling reactors. acs.org

Integration into Advanced Supramolecular Assemblies and Architectures

The specific arrangement of functional groups in this compound makes it an intriguing candidate for the construction of ordered supramolecular structures. The interplay of halogen bonding, dipole-dipole interactions, and π-π stacking can be harnessed to create materials with unique properties.

Crystal Engineering: The nitro group is a strong electron-withdrawing group, while the halogens can act as halogen bond donors. This combination of functionalities can be used to direct the self-assembly of the molecule in the solid state, a field known as crystal engineering. By systematically studying the crystallization of this compound and its derivatives, it may be possible to create crystalline materials with predictable packing motifs and tailored physical properties, such as nonlinear optical activity or specific thermal behaviors.

Self-Assembled Monolayers (SAMs): Biphenyl-based molecules, particularly those with functional groups capable of binding to surfaces (like thiols), can form highly ordered self-assembled monolayers (SAMs) on substrates like copper or gold. frontiersin.org Derivatives of this compound could be designed to form SAMs, which have applications in molecular electronics, sensing, and surface modification. The substituents on the biphenyl rings would influence the packing density and electronic properties of the monolayer.

Luminescent Materials: Biphenyl cores are often incorporated into larger molecules designed for applications in materials science, such as circularly polarized luminescence. nih.gov The self-assembly of chiral derivatives of this compound could lead to helical aggregates with interesting chiroptical properties. nih.gov

Computational Design and Prediction of Novel Derivatives with Tailored Properties

In silico methods are indispensable tools for accelerating the discovery and optimization of new molecules. Computational chemistry can provide deep insights into the properties of this compound and guide the synthesis of new derivatives with desired functionalities.

Density Functional Theory (DFT) Studies: DFT calculations can be used to predict a wide range of molecular properties, including optimized geometries, electronic structures (HOMO/LUMO energies), and torsional barriers between the phenyl rings. rsc.orgichem.mddoaj.orgrsc.org Such studies can elucidate the effects of the bromo, fluoro, and nitro substituents on the molecule's conformation and reactivity. ichem.mdjcsp.org.pk This information is crucial for understanding its behavior in chemical reactions and for designing derivatives with specific electronic or steric properties. rsc.orgrsc.org

Quantitative Structure-Activity Relationship (QSAR): For applications in medicinal or agrochemical research, QSAR modeling can establish a mathematical relationship between the chemical structure of derivatives and their biological activity or toxicity. nih.govmdpi.commdpi.comnih.govijirset.com By generating a library of virtual derivatives of this compound and calculating various molecular descriptors, QSAR models can predict the properties of unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.govnih.gov

Molecular Docking: If a biological target is known, molecular docking simulations can predict the binding mode and affinity of this compound derivatives within the target's active site. biointerfaceresearch.comresearchgate.netresearchgate.netsemanticscholar.org This technique is invaluable for rational drug design, allowing researchers to computationally screen libraries of compounds and identify those with the highest potential for biological activity. biointerfaceresearch.comsemanticscholar.orgnih.gov

Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT) Elucidate electronic structure and reactivity.Molecular geometry, dipole moment, HOMO/LUMO energies, torsional barriers. rsc.orgjcsp.org.pk
QSAR Predict biological activity or toxicity of derivatives.Toxicity (e.g., LD50), mutagenicity, inhibitory concentrations. nih.govmdpi.comijirset.com
Molecular Docking Investigate binding to biological targets (e.g., enzymes).Binding affinity (e.g., docking score), binding orientation, key intermolecular interactions. researchgate.netresearchgate.net

High-Throughput Screening for Undiscovered Reactivity and Transformative Potential

The discovery of novel reactions and applications for this compound can be significantly accelerated through the use of high-throughput screening (HTS) techniques. These methods allow for the rapid testing of a large number of reaction conditions in parallel.

Automated Synthesis and Screening: The combination of automated synthesis platforms with high-throughput analytical techniques can revolutionize reaction discovery. Small, automated reactors can be used to synthesize libraries of derivatives from this compound, which are then screened for desired properties.

Droplet-Based Microfluidics: This technology enables chemical reactions to be performed in picoliter to nanoliter-sized droplets, which act as individual microreactors. nih.govmdpi.comwearecellix.comwikipedia.org Thousands of reactions can be performed per second, each with a unique set of reagents or conditions. wearecellix.comwikipedia.org This platform is ideal for screening large libraries of catalysts or reagents to identify new transformations for this compound or to rapidly optimize known reactions. nih.gov The low sample consumption makes it a cost-effective and material-efficient approach for exploring vast chemical spaces. mdpi.com

The future of research on this compound is bright, with numerous avenues for exploration that bridge synthetic innovation, materials science, and computational chemistry. By embracing sustainable methodologies, exploring unconventional reactivity, and leveraging the power of computational and high-throughput techniques, the scientific community can unlock the full potential of this versatile chemical entity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.